Ring Saturation and Ketone Introduction Distinguishes This Compound from the Aromatic 3-Benzimidazol-2-yl-1H-indazole c-ABL/RTK Inhibitor Series
The fully aromatic analog 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole has a reported c-ABL IC₅₀ of 600 nM and inhibits VEGFR2, FGFR1, and PDGFRβ [1][2], establishing the aromatic 3-benzimidazol-2-yl-1H-indazole as a multi-RTK pharmacophore. The target compound replaces the planar, aromatic indazole (XLogP ~3.0–3.5 estimated for aromatic analog) with a non-aromatic tetrahydroindazol-4-one core that introduces an sp³-rich carbon at position 6 bearing a methyl group, a ketone oxygen at position 4 (enabling an additional H-bond acceptor not present in the aromatic series), and a distinct tautomeric preference (1H-tautomer predominant per computational data on the tetrahydroindazol-4-one core) [3]. The computed XLogP3 of 2.8 and H-bond acceptor count of 3 (versus 2 for the aromatic congener lacking the ketone) indicate measurably different physicochemical properties [4]. These differences are expected to translate into altered kinase selectivity profiles, but direct comparative biochemical data for this specific compound are not yet available in the public domain.
| Evidence Dimension | Structural and physicochemical differentiation vs. aromatic 3-benzimidazol-2-yl-1H-indazole comparator |
|---|---|
| Target Compound Data | XLogP3 = 2.8; HBA = 3 (including ketone oxygen); HBD = 1; 1 rotatable bond; non-aromatic tetrahydroindazol-4-one core |
| Comparator Or Baseline | 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole: XLogP ~3.0–3.5 (estimated); HBA = 2; HBD = 2; fully aromatic indazole core; c-ABL IC₅₀ = 600 nM [1][2] |
| Quantified Difference | ΔXLogP3 ≈ -0.2 to -0.7 units; +1 HBA; –1 HBD; loss of aromaticity in the indazole ring; absence of biological activity annotation for the target compound |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07); biochemical c-ABL IC₅₀ data from literature for comparator |
Why This Matters
For procurement decisions involving kinase inhibitor screening or SAR expansion, the tetrahydroindazol-4-one scaffold offers a topologically and electronically distinct chemotype that cannot be replaced by the aromatic indazole series without losing the unique H-bonding and conformational features.
- [1] McBride, C. M.; Renhowe, P. A.; Gesner, T. G.; Jansen, J. M.; Lin, J.; Ma, S.; Zhou, Y.; Shafer, C. M. 3-Benzimidazol-2-yl-1H-indazoles as Potent c-ABL Inhibitors. Bioorg. Med. Chem. Lett. 2006, 16 (14), 3789–3792. View Source
- [2] Drug Information for 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole (Drug ID: D0XC6G). IDRBLLab Drug Database. https://db.idrblab.net/web/drug/d0xc6g (accessed 2026-04-30). View Source
- [3] Claramunt, R. M.; López, C.; Santa María, M. D.; Sanz, D.; Elguero, J. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules 2006, 11 (6), 415–420. View Source
- [4] PubChem Compound Summary for CID 16488394, 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/924864-49-3 (accessed 2026-04-30). View Source
